Olpadronic acid sodium salt
CAS No.:
Cat. No.: VC14587772
Molecular Formula: C5H14NNaO7P2
Molecular Weight: 285.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14NNaO7P2 |
|---|---|
| Molecular Weight | 285.10 g/mol |
| IUPAC Name | sodium;[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]-hydroxyphosphinate |
| Standard InChI | InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
| Standard InChI Key | DXTIBTHCHBZFJG-UHFFFAOYSA-M |
| Canonical SMILES | CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Olpadronic acid sodium salt (C₅H₁₀N₂O₇P₂·Na) is the sodium salt form of olpadronic acid, a bisphosphonate derivative. The parent compound, olpadronic acid, features a central phosphorus-carbon-phosphorus backbone with a nitrogen-containing heterocyclic side chain, which enhances its binding affinity to hydroxyapatite in bone tissue . The sodium salt formulation improves solubility for parenteral administration.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₂O₇P₂Na |
| Molecular Weight | 326.06 g/mol (anhydrous) |
| CAS Registry Number | 118072-93-8 (olpadronic acid) |
| Solubility | >10 mg/mL in aqueous solutions |
Synthesis and Stability
The synthesis of olpadronic acid involves a multi-step process starting with the reaction of phosphorus oxychloride with a carboxylic acid precursor, followed by hydrolysis and sodium salt formation . Stability studies indicate that the sodium salt remains intact under refrigerated conditions (2–8°C) but degrades upon prolonged exposure to high humidity or temperatures exceeding 40°C.
Pharmacological Mechanism and Target Engagement
Osteoclast Inhibition
Like other bisphosphonates, olpadronic acid sodium salt inhibits osteoclast-mediated bone resorption by disrupting the mevalonate pathway. It binds preferentially to bone mineral surfaces, where it is internalized by osteoclasts during resorption. Intracellularly, it inhibits farnesyl pyrophosphate synthase (FPPS), preventing the post-translational prenylation of small GTPases essential for osteoclast survival .
Pharmacokinetics
Limited pharmacokinetic data suggest rapid renal clearance (t₁/₂ = 2–3 hours) and negligible hepatic metabolism. Preclinical studies in rodent models show a bone-targeted distribution profile, with <5% systemic bioavailability after oral administration.
Therapeutic Applications and Clinical Trials
Oncology Applications
Preclinical models indicate potential utility in reducing skeletal-related events (SREs) in metastatic bone disease. In a murine breast cancer model, olpadronic acid reduced osteolytic lesion area by 42% versus untreated controls (p = 0.03). Human trials are absent in this context.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume